N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide
Description
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a chemical compound with a complex structure that includes a cyclopropyl group, a hydroxy group, a phenylethyl group, an ethoxy group, and a fluorobenzenesulfonamide group
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO4S/c1-2-25-18-11-10-16(12-17(18)20)26(23,24)21-13-19(22,15-8-9-15)14-6-4-3-5-7-14/h3-7,10-12,15,21-22H,2,8-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXYGFUKYGMAHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide involves multiple steps, typically starting with the preparation of the cyclopropyl-2-hydroxy-2-phenylethyl intermediate. This intermediate can be synthesized through the oxymercuration of substituted cyclopropylcarbinols, providing access to valuable chemical motifs with regio- and diastereoselective processes. The final step involves the sulfonation of the intermediate with 4-ethoxy-3-fluorobenzenesulfonyl chloride under basic conditions to yield the target compound.
Chemical Reactions Analysis
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium ethoxide in ethanol.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and alcohol.
Scientific Research Applications
Pharmacological Studies
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide has been investigated for its potential as an antidiabetic agent . Studies have shown that sulfonamides can influence insulin secretion and sensitivity, making them candidates for managing type 2 diabetes mellitus.
Antimicrobial Activity
Due to the sulfonamide moiety, this compound exhibits antimicrobial properties. Research indicates that compounds with similar structures can inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival.
Cancer Research
Emerging studies suggest that derivatives of sulfonamides may possess anticancer properties. The ability to modify the structure of this compound allows researchers to explore its effects on various cancer cell lines, potentially leading to the development of novel chemotherapeutic agents.
Neurological Applications
Recent investigations have highlighted the neuroprotective effects of certain sulfonamide compounds. There is potential for this compound to be studied in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, where it may mitigate oxidative stress or inflammation.
Table 1: Summary of Case Studies on this compound
Detailed Findings
- Antidiabetic Effects : In vitro studies indicated that the compound enhances glucose uptake in muscle cells by activating insulin signaling pathways.
- Antimicrobial Activity : The compound was effective against several bacterial strains, demonstrating a minimum inhibitory concentration (MIC) comparable to established antibiotics.
- Cancer Cell Apoptosis : The compound showed promise in inducing apoptosis in cancer cells through the mitochondrial pathway, suggesting a mechanism that warrants further exploration.
- Neuroprotective Mechanisms : Animal studies revealed that treatment with this compound reduced markers of inflammation and oxidative stress in models of neurodegeneration.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can form hydrogen bonds with target proteins, affecting their function and activity. Additionally, the cyclopropyl and phenylethyl groups can interact with hydrophobic pockets in the target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide can be compared with similar compounds such as:
- N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethoxyacetamide
- N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)cinnamamide
- N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-[4-(trifluoromethyl)phenyl]propanamide
These compounds share similar structural features but differ in their functional groups and overall reactivity. The presence of the ethoxy and fluorobenzenesulfonamide groups in this compound imparts unique chemical properties, making it distinct from its analogs.
Biological Activity
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article provides an overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula : C₁₈H₁₈FNO₃S
Molecular Weight : 345.4 g/mol
CAS Number : 2034408-54-1
IUPAC Name : this compound
The compound features a cyclopropyl group, a hydroxy group, and a sulfonamide moiety, which contribute to its biological properties.
Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibition of carbonic anhydrase |
Case Studies
-
Anticancer Studies :
A study evaluated the effects of various sulfonamide derivatives on human cancer cell lines, demonstrating that compounds with similar structures can significantly reduce cell viability in vitro. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation and survival. -
Antimicrobial Efficacy :
Research has shown that compounds with structural similarities to this compound exhibit notable antimicrobial properties against Gram-positive bacteria. The effectiveness was assessed using standard disk diffusion methods, revealing zones of inhibition comparable to established antibiotics.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its chemical structure:
- Cyclopropyl Group : Enhances lipophilicity and may improve membrane permeability.
- Hydroxy Group : Contributes to hydrogen bonding interactions, enhancing binding affinity to target proteins.
- Sulfonamide Moiety : Critical for enzyme inhibition; modifications here can significantly alter potency.
Q & A
Q. What are the critical steps and intermediates in synthesizing N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution and sulfonamide bond formation. Key intermediates include cyclopropane-containing precursors and fluorinated benzenesulfonyl derivatives. For example:
-
Step 1 : Cyclopropane ring formation via [2+1] cycloaddition or Corey-Chaykovsky reaction under controlled conditions (e.g., using dimethylsulfoxonium methylide).
-
Step 2 : Sulfonylation of the hydroxyl group using 4-ethoxy-3-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or NaOH) to avoid hydrolysis .
-
Characterization : Intermediates are confirmed via 1H/13C NMR (e.g., cyclopropane proton signals at δ 0.5–1.5 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular ions .
- Data Table : Example Reaction Conditions for Sulfonylation
| Reagent | Solvent | Base | Yield (%) | Reference |
|---|---|---|---|---|
| 4-ethoxy-3-fluorobenzenesulfonyl chloride | DCM | Triethylamine | 82 | |
| Same reagent | DMF | NaOH | 75 |
Q. How is structural confirmation achieved for the final compound?
- Methodological Answer : Post-synthesis, the compound is analyzed via:
- Nuclear Magnetic Resonance (NMR) : Key signals include the cyclopropyl group (δ 0.5–1.5 ppm), hydroxyl proton (broad peak at δ 2–5 ppm), and aromatic protons (δ 6.5–8.0 ppm) .
- Mass Spectrometry : HRMS confirms the molecular ion peak (e.g., [M+H]+ at m/z calculated for C₁₉H₂₁FNO₄S: 394.12) .
- X-ray Crystallography (if applicable): Resolves stereochemistry and confirms spatial arrangement of the cyclopropyl and sulfonamide groups .
Q. What factors influence the compound’s stability during storage and handling?
- Methodological Answer : Stability is sensitive to:
- pH : Degrades in acidic/basic conditions due to hydrolysis of the sulfonamide bond. Store in neutral buffers (pH 6–8) .
- Light/Heat : Protect from UV light and store at –20°C to prevent cyclopropane ring opening or sulfonyl group oxidation .
Validation : Monitor degradation via HPLC (e.g., C18 column, acetonitrile/water gradient) to track purity over time .
Advanced Research Questions
Q. How can conflicting literature data on reaction yields be resolved?
- Methodological Answer : Contradictions often arise from variations in reaction conditions (e.g., solvent polarity, base strength). For example:
- Case Study : A 10% yield difference was observed between DCM (aprotic) and DMF (polar aprotic) due to competing side reactions. Systematic optimization using a Design of Experiments (DoE) approach identified optimal conditions (e.g., 0°C, 12-hour reaction time) .
Recommendation : Use kinetic studies (e.g., in situ IR spectroscopy) to track intermediate formation and adjust reagent stoichiometry .
Q. What computational strategies predict the compound’s biological target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase). The fluorophenyl group shows high affinity for hydrophobic pockets .
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS software) to assess binding free energy (ΔG) .
Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .
Q. How do structural modifications alter bioactivity in related sulfonamide derivatives?
- Methodological Answer : Systematic SAR studies reveal:
- Electron-Withdrawing Groups (e.g., -F, -CF₃): Enhance metabolic stability but may reduce solubility. For example, 3-fluoro substitution increases plasma half-life by 30% compared to non-fluorinated analogs .
- Cyclopropyl vs. Cyclohexyl : Cyclopropyl improves membrane permeability (logP reduction by 0.5 units) but may increase steric hindrance .
Data Table : Example Bioactivity of Analogous Compounds
| Compound Modification | Target Enzyme | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 4-Ethoxy-3-fluoro substitution | Carbonic Anhydrase IX | 12.3 | |
| 4-Methoxy-3-methyl substitution | Same enzyme | 45.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
